molecular formula C8H10F3N3O4 B1459274 3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid CAS No. 1803603-99-7

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid

Cat. No.: B1459274
CAS No.: 1803603-99-7
M. Wt: 269.18 g/mol
InChI Key: CUHHUMSDFZADAH-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid is a useful research compound. Its molecular formula is C8H10F3N3O4 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .

Mode of Action

1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate interactions with target proteins or enzymes, leading to the observed anti-infective activities.

Biochemical Pathways

Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that these compounds may interfere with the biochemical pathways essential for the survival and replication of infectious agents.

Result of Action

Based on the anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that these compounds may inhibit the growth and replication of infectious agents, leading to their eventual elimination from the host organism.

Biochemical Analysis

Biochemical Properties

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, facilitating interactions with active sites of enzymes and proteins. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, it can modulate the expression of genes associated with the p53 signaling pathway, leading to either the promotion or inhibition of apoptosis in response to cellular stress . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. This binding can result in the inhibition of transcription factors or the activation of gene promoters, depending on the cellular context . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions are often mediated by the hydrogen bond acceptor properties of the oxadiazole ring .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental observations . Over time, degradation products may form, potentially altering the compound’s biochemical activity and its effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is often directed to specific organelles, such as mitochondria and the nucleus, through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules within these organelles, influencing processes such

Properties

IUPAC Name

3-(1,2,4-oxadiazol-5-yl)morpholine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.C2HF3O2/c1-2-10-3-5(7-1)6-8-4-9-11-6;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHHUMSDFZADAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NC=NO2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Reactant of Route 2
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Reactant of Route 3
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Reactant of Route 4
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Reactant of Route 5
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Reactant of Route 6
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.